Cas no 81118-92-5 (2-methoxy-5-nitrobenzene-1-sulfonyl chloride)
2-methoxy-5-nitrobenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonylchloride, 2-methoxy-5-nitro-
- 2-METHOXY-5-NITROBENZENESULFONYL CHLORIDE
- 2-(methyloxy)-5-nitrobenzenesulfonyl chloride
- 2-methoxy-5-nitro-benzenesulfonyl chloride
- 2-methoxy-5-nitro-benzenesulphonyl chloride
- 2-Methoxy-5-nitro-benzolsulfonylchlorid
- 2-methoxy-5-nitrobenzene-1-sulfonyl chloride
- MFCD07343894
- AKOS000118224
- SY152333
- DTXSID00496808
- CS-0234672
- 2-methoxy-5-nitrobenzene-1-sulfonylchloride
- J-509833
- DSSUHBJSDMHACJ-UHFFFAOYSA-N
- SCHEMBL3071086
- E78270
- 81118-92-5
- BS-13996
- Z99598964
- 2-methoxy-5-nitrobenzenesulfonyl chloride, AldrichCPR
- EN300-14542
- 2-Methoxy-5-nitrobenzenesulfonylchloride
- DB-122224
-
- MDL: MFCD07343894
- Inchi: 1S/C7H6ClNO5S/c1-14-6-3-2-5(9(10)11)4-7(6)15(8,12)13/h2-4H,1H3
- InChI Key: DSSUHBJSDMHACJ-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C=CC=1OC)[N+](=O)[O-])(=O)=O
Computed Properties
- Exact Mass: 250.96600
- Monoisotopic Mass: 250.9655212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 97.6Ų
Experimental Properties
- Density: 1.554
- Boiling Point: 407.232°C at 760 mmHg
- Flash Point: 200.087°C
- Refractive Index: 1.566
- PSA: 97.57000
- LogP: 3.13490
2-methoxy-5-nitrobenzene-1-sulfonyl chloride Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-methoxy-5-nitrobenzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB316281-250 mg |
2-Methoxy-5-nitrobenzenesulfonyl chloride; . |
81118-92-5 | 250 mg |
€144.50 | 2023-07-19 | ||
| abcr | AB316281-1 g |
2-Methoxy-5-nitrobenzenesulfonyl chloride; . |
81118-92-5 | 1 g |
€278.60 | 2023-07-19 | ||
| eNovation Chemicals LLC | K74831-1g |
2-METHOXY-5-NITROBENZENESULFONYLCHLORIDE |
81118-92-5 | 95% | 1g |
$455 | 2024-06-09 | |
| eNovation Chemicals LLC | K74831-5g |
2-METHOXY-5-NITROBENZENESULFONYLCHLORIDE |
81118-92-5 | 95% | 5g |
$765 | 2024-06-09 | |
| eNovation Chemicals LLC | Y1227318-5g |
2-Methoxy-5-nitrobenzene-1-sulfonyl chloride |
81118-92-5 | 95% | 5g |
$500 | 2024-06-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305342-100mg |
2-Methoxy-5-nitrobenzene-1-sulfonyl chloride |
81118-92-5 | 95% | 100mg |
¥971.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305342-250mg |
2-Methoxy-5-nitrobenzene-1-sulfonyl chloride |
81118-92-5 | 95% | 250mg |
¥1582.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305342-1g |
2-Methoxy-5-nitrobenzene-1-sulfonyl chloride |
81118-92-5 | 95% | 1g |
¥2783.00 | 2024-07-28 | |
| Ambeed | A695338-100mg |
2-Methoxy-5-nitrobenzene-1-sulfonyl chloride |
81118-92-5 | 95% | 100mg |
$40.0 | 2025-04-16 | |
| Ambeed | A695338-250mg |
2-Methoxy-5-nitrobenzene-1-sulfonyl chloride |
81118-92-5 | 95% | 250mg |
$64.0 | 2025-04-16 |
2-methoxy-5-nitrobenzene-1-sulfonyl chloride Suppliers
2-methoxy-5-nitrobenzene-1-sulfonyl chloride Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-methoxy-5-nitrobenzene-1-sulfonyl chloride
Introduction to 2-methoxy-5-nitrobenzene-1-sulfonyl chloride (CAS No. 81118-92-5) and Its Applications in Modern Chemical Biology
2-methoxy-5-nitrobenzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 81118-92-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile reactivity and utility in synthesizing various biologically active molecules. The presence of both a methoxy group and a nitro group in its structure imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.
The structural features of 2-methoxy-5-nitrobenzene-1-sulfonyl chloride contribute to its remarkable chemical behavior. The methoxy group (–OCH₃) is an electron-donating substituent, which can influence the electronic distribution across the aromatic ring, thereby affecting the reactivity of the nitro group (–NO₂). The nitro group, on the other hand, is an electron-withdrawing substituent that enhances the electrophilicity of the aromatic ring, particularly at positions ortho and para to itself. This combination makes the compound highly susceptible to nucleophilic aromatic substitution reactions, which are pivotal in constructing more complex molecular architectures.
In recent years, 2-methoxy-5-nitrobenzene-1-sulfonyl chloride has been extensively explored in the synthesis of sulfonamide derivatives. Sulfonamides are a class of heterocyclic compounds that have demonstrated broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonyl chloride functionality in this compound allows for facile introduction of sulfonamide groups into target molecules through nucleophilic substitution reactions. This has opened up new avenues for drug discovery, particularly in targeting enzymes and receptors involved in critical biological pathways.
One of the most compelling applications of 2-methoxy-5-nitrobenzene-1-sulfonyl chloride is in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are frequently dysregulated in various diseases, including cancer. By leveraging the reactivity of this compound, researchers have been able to design highly specific kinase inhibitors that disrupt aberrant signaling networks. For instance, studies have shown that derivatives of 2-methoxy-5-nitrobenzene-1-sulfonyl chloride can effectively inhibit tyrosine kinases, which are overactive in many types of cancer. The ability to fine-tune the electronic properties of these derivatives through structural modifications has led to the identification of potent and selective inhibitors with improved pharmacokinetic profiles.
The versatility of 2-methoxy-5-nitrobenzene-1-sulfonyl chloride extends beyond kinase inhibition. It has also been utilized in the synthesis of protease inhibitors, which are crucial for treating viral infections such as HIV and hepatitis C. Proteases are enzymes that cleave peptide bonds, and their inhibition can disrupt viral replication cycles. By incorporating 2-methoxy-5-nitrobenzene-1-sulfonyl chloride into peptidomimetic structures, researchers have developed novel protease inhibitors with enhanced stability and bioavailability. These advancements highlight the compound's potential as a building block for next-generation antiviral therapies.
Another emerging area where 2-methoxy-5-nitrobenzene-1-sulfonyl chloride is making significant contributions is in the field of immunomodulation. Immune checkpoint inhibitors have revolutionized cancer immunotherapy by harnessing the body's immune system to target tumors. The synthesis of these inhibitors often requires sophisticated organic transformations, and 2-methoxy-5-nitrobenzene-1-sulfonyl chloride has proven to be an invaluable intermediate. Its ability to undergo selective functionalization allows for the construction of complex immunomodulatory agents that can modulate immune responses with high precision.
The role of 2-methoxy-5-nitrobenzene-1-sulfonyl chloride in material science is also noteworthy. Beyond its applications in life sciences, this compound serves as a precursor for synthesizing advanced materials with unique electronic properties. For example, it has been used in the preparation of conductive polymers and organic semiconductors, which are essential components in flexible electronics and optoelectronic devices. The nitro group's ability to participate in electrochemical reactions makes it particularly useful in developing materials for energy storage applications such as batteries and supercapacitors.
In conclusion, 2-methoxy-5-nitrobenzene-1-sulfonyl chloride (CAS No. 81118-92-5) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural features enable its use as a versatile intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors, protease inhibitors, and immunomodulatory agents. Additionally, its contributions to material science underscore its importance beyond traditional chemical biology applications. As research continues to uncover new methodologies and applications for this compound, its significance is expected to grow even further.
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